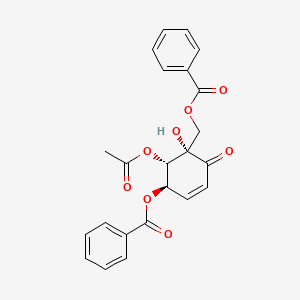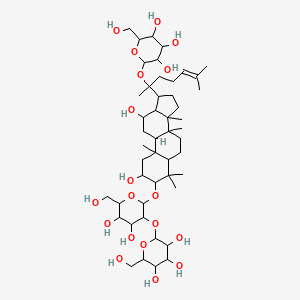
Gypenoside XLVI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gypenosido XLVI es un saponósido triterpénico significativo derivado de la planta Gynostemma pentaphyllum (ThunbEste compuesto es conocido por sus diversos beneficios farmacológicos, incluyendo actividades hepatoprotectoras, antiinflamatorias, antioxidantes y antihiperlipidémicas . Gypenosido XLVI ha mostrado efectos inhibitorios sobre los hepatocitos humanos y las células de hepatoma, lo que lo convierte en un compuesto de interés en la investigación del cáncer .
Aplicaciones Científicas De Investigación
Gypenosido XLVI tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado en el estudio de los saponósidos triterpénicos y sus propiedades químicas.
Biología: Investigado por sus efectos sobre los procesos celulares, incluyendo la apoptosis y la proliferación celular.
Medicina: Explorado por su potencial en el tratamiento de enfermedades hepáticas, cáncer y trastornos neurológicos. .
Industria: Posibles aplicaciones en la industria farmacéutica para el desarrollo de nuevos agentes terapéuticos.
Mecanismo De Acción
Gypenosido XLVI ejerce sus efectos a través de varios objetivos moleculares y vías:
Inducción de Apoptosis: Inhibe la vía PI3K/AKT/mTOR, lo que conduce a la apoptosis de las células cancerosas.
Efectos Antiinflamatorios: Inhibe la activación de las células estelares hepáticas inducida por TGF-β y la deposición de ECM.
Efectos Neuroprotectores: Implica antioxidación, antiinflamación y regulación de los factores neurotróficos.
Compuestos Similares:
Gypenosido XVII: Producido a partir del ginsenosido Rb1 y tiene actividad antiinflamatoria.
Gypenosido XLIX: Transformado en gylongiposide I, que tiene roles antivirales contra el Enterovirus 71.
Ginsenosido Rd: Otro saponósido con diferentes actividades biológicas.
Unicidad del Gypenosido XLVI: Gypenosido XLVI es único debido a sus efectos inhibitorios específicos sobre los hepatocitos humanos y las células de hepatoma, así como a su potencial en el tratamiento de enfermedades hepáticas y cáncer . Su capacidad para inhibir la vía PI3K/AKT/mTOR y mejorar la inmunidad antitumoral de las células T lo distingue aún más de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Gypenoside XLVI has inhibitory effects and causes apoptosis on human hepatocytes and hepatoma cells
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and involves multiple levels of molecular interactions. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. This could include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación de Gypenosido XLVI implica la extracción de Gynostemma pentaphyllum. Se desarrolló un método rápido, preciso y sensible para la cuantificación e investigación farmacocinética de Gypenosido XLVI en ratas utilizando UPLC-MS/MS. Al extraer muestras de sangre, la proteína se precipitó utilizando metanol. Se empleó un estándar interno (IS), que era la tolbutamida. Para la separación cromatográfica, se utilizó una columna C18 (Waters Acquity) con fases móviles como ácido fórmico al 0,1% y acetonitrilo .
Métodos de Producción Industrial: La producción industrial de Gypenosido XLVI se puede lograr mediante la transformación enzimática de gypenosidos relacionados. Por ejemplo, la enzima recombinante que exhibe actividad β-glucosidasa se puede utilizar para producir gypenosido XVII a través de la hidrólisis altamente selectiva y eficiente de la parte exterior de glucosa unida a la posición C-3 en el ginsenosido Rb1 .
Análisis De Reacciones Químicas
Tipos de Reacciones: Gypenosido XLVI se somete a varias reacciones químicas, incluyendo hidrólisis, oxidación y reducción.
Reactivos y Condiciones Comunes:
Oxidación y Reducción:
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios gypenosidos con diferentes actividades farmacológicas. Por ejemplo, el gypenosido XVII se produce a partir del ginsenosido Rb1 mediante hidrólisis enzimática .
Comparación Con Compuestos Similares
Gypenoside XVII: Produced from ginsenoside Rb1 and has anti-inflammatory activity.
Gypenoside XLIX: Transformed into gylongiposide I, which has antiviral roles against Enterovirus 71.
Ginsenoside Rd: Another saponin with different biological activities.
Uniqueness of Gypenoside XLVI: this compound is unique due to its specific inhibitory effects on human hepatocytes and hepatoma cells, as well as its potential in treating liver diseases and cancer . Its ability to inhibit the PI3K/AKT/mTOR pathway and enhance T-cell antitumor immunity further distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENRSYBHHVDBDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

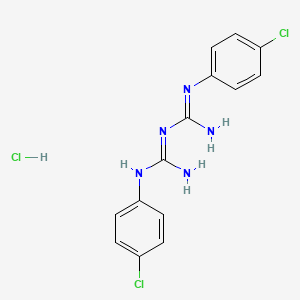

![(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide](/img/new.no-structure.jpg)

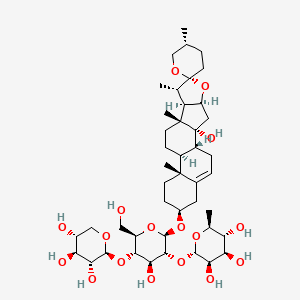
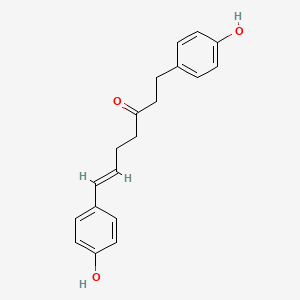
![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)
